molecular formula C16H21BrN4O3 B8091713 (R)-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

(R)-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B8091713
M. Wt: 397.27 g/mol
InChI Key: VQPASJCFULXAOW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolidine ring, a pyrazine moiety, and several functional groups, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as ethylamine and bromomalononitrile.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Coupling Reactions: The final step involves coupling the pyrazine and pyrrolidine moieties through an ether linkage, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake mechanisms. Its structural features can be exploited to investigate biological pathways and molecular targets.

Medicine

In medicinal chemistry, ®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate could be explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties and reactivity.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
  • tert-butyl 3-((6-bromo-5-cyano-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
  • tert-butyl 3-((6-chloro-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement. The presence of the ®-configuration at the pyrrolidine ring and the combination of bromine, cyano, and ethyl groups on the pyrazine ring confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl (3R)-3-(6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O3/c1-5-11-14(20-13(17)12(8-18)19-11)23-10-6-7-21(9-10)15(22)24-16(2,3)4/h10H,5-7,9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPASJCFULXAOW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C#N)Br)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(C(=N1)C#N)Br)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.